1-(But-2-en-1-yl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
78237-60-2 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-but-2-enylnaphthalene |
InChI |
InChI=1S/C14H14/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h2-6,8-11H,7H2,1H3 |
InChI Key |
FYPIKZHRZIOCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 but 2 En 1 Yl Naphthalene and Analogous Naphthalene Structures
Direct Construction of the Butenyl Moiety on Naphthalene (B1677914) Precursors
This approach involves the direct introduction of a four-carbon unsaturated chain onto a naphthalene starting material. These methods are highly valued for their atom economy and convergent nature.
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering mild and selective pathways for the synthesis of complex molecules. Various metals, including palladium, zinc, and copper, have been employed to catalyze the butenylation of naphthalene systems.
Palladium catalysts are preeminent in cross-coupling chemistry for their high efficiency and functional group tolerance. beilstein-journals.org These reactions typically involve the coupling of a naphthalene electrophile (e.g., halonaphthalene) with a butenyl nucleophile (e.g., butenyl organometallic reagent) or vice-versa. More advanced methods involve the direct C-H activation and subsequent functionalization of the naphthalene ring. medscape.com
Palladium-catalyzed dearomative difunctionalization of naphthalenes represents a sophisticated strategy where an intramolecular Heck-type insertion can generate a π-allylpalladium intermediate. rsc.org This intermediate can then be trapped by various nucleophiles. While this dearomatizes the ring, it showcases a powerful palladium-mediated transformation that can be adapted for related syntheses. rsc.org Furthermore, palladium-catalyzed C-H functionalization, such as the C8-fluoroalkenylation of 1-carbonylnaphthalenes, demonstrates the potential for direct and regioselective introduction of alkenyl groups, which could be extended to butenylation. researchgate.net
| Catalyst System | Naphthalene Substrate | Coupling Partner/Olefin | Key Feature | Reference |
| Pd(OAc)₂ / Ligand | Naphthalene Derivatives | Alkenes | Dearomative 1,4-difunctionalization via π-allylpalladium intermediate. | rsc.org |
| Pd Catalyst | 1-Carbonylnaphthalenes | Fluoroalkenes | Direct, regioselective C8-fluoroalkenylation via C-H activation. | researchgate.net |
| Pd Catalyst | Butenylated Arenes | - | Intramolecular coupling via C-H activation process. | medscape.com |
This table summarizes palladium-catalyzed strategies applicable to the synthesis of alkenylnaphthalenes.
Zinc-mediated reactions offer a robust alternative for C-C bond formation. The Barbier-type reaction, for instance, involves the in situ formation of an organozinc reagent from zinc metal and an allyl halide, which can then add to a carbonyl compound. ucl.ac.uk For the synthesis of 1-(but-2-en-1-yl)naphthalene, this could involve the reaction of a butenyl halide (e.g., crotyl bromide) with a naphthaldehyde or naphthyl ketone in the presence of zinc metal, followed by dehydration or reduction of the resulting alcohol.
A significant advancement is the development of zinc-mediated, palladium-catalyzed cross-couplings that can be performed in water at room temperature without the pre-formation of organozinc reagents. organic-chemistry.org This method allows for the coupling of alkyl iodides with aryl bromides in the presence of zinc powder and a surfactant, offering a greener and more convenient route for alkylation and, by extension, alkenylation. organic-chemistry.org Additionally, zinc-mediated chain extension reactions have been developed to incorporate various substituents onto carbonyl compounds, a methodology that could be applied to naphthalene-based substrates. unh.edu
| Reaction Type | Reagents | Key Feature | Reference |
| Barbier-Type Allylation | Aldehyde/Ketone, Allyl Halide, Zinc | In situ formation of organozinc reagent; effective under mechanochemical (ball-milling) conditions. | ucl.ac.uk |
| Pd-Catalyzed Cross-Coupling | Aryl Bromide, Alkyl Iodide, Zn powder, Surfactant (PTS) | Reaction proceeds in water at room temperature without pre-formed organozinc reagents. | organic-chemistry.org |
| Chain Extension | β-Keto Esters, Silyl-functionalized diiodides, Zn | Incorporates functionalized alkyl chains at the β-position of carbonyls. | unh.edu |
| Dehalogenation | α-Bromo Acyl Bromides, Zn | Base-free generation of highly reactive ketenes under flow conditions. | cam.ac.uk |
This table highlights various zinc-mediated synthetic methodologies.
Copper catalysts, often used in the form of copper(I) salts like CuI, are effective for various coupling reactions. They can facilitate the coupling of Grignard reagents with organic halides. The synthesis of a butenylnaphthalene could be achieved by reacting a halonaphthalene with a butenyl Grignard reagent in the presence of a copper catalyst. Copper-catalyzed protocols have been developed for the regioselective coupling of Grignard reagents to pent-1-en-4-yn-3-yl benzoates, demonstrating copper's ability to control regioselectivity in complex unsaturated systems. sci-hub.se
Copper catalysis is also instrumental in the synthesis of complex naphthalene derivatives. For example, an efficient synthesis of naphthalene-1,3-diamines proceeds through a copper(II)-catalyzed reaction of haloalkynes with amines, which is thought to involve the dimerization of an ynamine intermediate. nih.gov Such annulation strategies highlight the versatility of copper in constructing the naphthalene core itself, which can then be further functionalized.
| Catalyst | Substrates | Product Type | Key Feature | Reference |
| CuI | Pent-1-en-4-yn-3-yl benzoates, Grignard Reagents | (Z)-1,5-disubstituted pent-3-en-1-ynes | Regioselective coupling at the terminal alkenyl carbon. | sci-hub.se |
| Cu(II) salt | Haloalkynes, Amines | Naphthalene-1,3-diamines | Efficient annulation procedure via proposed ynamine dimerization. | nih.gov |
| Cu Catalyst | 2-Chloro-N-(quinolin-8-yl)acetamides, Terminal Alkynes | (E)-1,3-enynes | One-pot synthesis via cross-dimerization of in situ generated internal alkynes. | researchgate.net |
This table presents examples of copper-catalyzed reactions for synthesizing enynes and naphthalene derivatives.
Beyond palladium and copper, other transition metals like rhodium and nickel are valuable for synthesizing alkenylarenes. researchgate.netresearchgate.net Rhodium catalysts, in conjunction with a copper oxidant, can convert naphthalene and olefins like propylene (B89431) into alkenylnaphthalenes. researchgate.net This reaction shows a high selectivity for functionalization at the β-position of the naphthalene ring, with β:α ratios exceeding 20:1. researchgate.net
Nickel catalysis, often employing N-heterocyclic carbene (NHC) ligands, provides mild conditions for arene alkenylation without the need for Lewis acid co-catalysts. researchgate.net These methods expand the scope of compatible functional groups and can be applied to heteroaromatic systems. The development of catalysts based on various transition metals continues to provide new routes with complementary selectivity compared to traditional acid-catalyzed methods. researchgate.netresearchgate.net
The Friedel-Crafts reaction is a classical method for attaching alkyl groups to aromatic rings. iitk.ac.inbyjus.com In the context of synthesizing this compound, the reaction would involve treating naphthalene with a butenylating agent, such as crotyl chloride or 2-buten-1-ol, in the presence of a strong Lewis acid catalyst like AlCl₃ or FeCl₃. byjus.com
A key challenge in the Friedel-Crafts alkylation of naphthalene is controlling the regioselectivity. Substitution can occur at either the C1 (α) or C2 (β) position. The size of the incoming electrophile plays a crucial role; larger alkyl groups tend to favor substitution at the less sterically hindered β-position. stackexchange.com For smaller alkylating agents, substitution at the α-position is often kinetically favored, but the resulting product can isomerize to the more thermodynamically stable β-isomer under the reaction conditions. stackexchange.comrsc.org The reaction is also prone to side reactions, including rearrangement of the alkylating agent's carbocation intermediate and polyalkylation of the naphthalene ring. iitk.ac.in
| Reaction | Reactants | Catalyst | Key Considerations | Reference |
| Alkylation | Naphthalene, Alkyl Halide | AlCl₃, FeCl₃ | Generates alkylnaphthalenes; regioselectivity (α vs. β) depends on steric factors and reaction conditions. | iitk.ac.instackexchange.com |
| Acetylation | Naphthalene, Acetyl Chloride | AlCl₃ | The α/β isomer ratio is dependent on reactant concentrations and time, indicating a complex mechanism. | rsc.org |
This table summarizes key aspects of the Friedel-Crafts reaction on naphthalene.
Nucleophilic Substitution Approaches for Alkenyl Naphthalene Synthesis
An alternative to electrophilic substitution is the use of nucleophilic substitution to form the butenylnaphthalene structure. ucsd.edunumberanalytics.com This typically involves a cross-coupling reaction between a naphthalene derivative and a butenyl derivative. eie.gr
A common method is the reaction of a butenyl Grignard reagent, such as but-2-en-1-ylmagnesium bromide, with a halonaphthalene like 1-bromonaphthalene (B1665260). wikipedia.orgalfa-chemistry.com This reaction is a type of Grignard reaction and is often catalyzed by a transition metal, such as nickel or palladium, in what is known as a Kumada coupling. wikipedia.orgresearchgate.net This approach offers excellent control over the regioselectivity, as the position of the butenyl group is determined by the starting halonaphthalene. gatech.edu
Other transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, can also be employed. eie.grnih.gov For example, a Suzuki coupling could involve the reaction of 1-naphthaleneboronic acid with a butenyl halide in the presence of a palladium catalyst. mdpi.com These methods are versatile and provide reliable routes to specifically substituted alkenylnaphthalenes. nih.govsioc-journal.cn
Naphthalene Ring Formation with Integrated Butenyl or Related Unsaturated Features
This approach involves constructing the naphthalene ring system with the butenyl side chain already incorporated or formed during the ring synthesis.
Pericyclic reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful methods for constructing the naphthalene skeleton. thieme-connect.comillinois.edu These benzannulation reactions can be designed to produce naphthalenes with specific substitution patterns. illinois.edusci-hub.st For example, a substituted diene can react with a dienophile to form a cyclohexene (B86901) derivative, which is then aromatized to the naphthalene. researchgate.net
To synthesize a butenylated naphthalene, one of the reactants in the [4+2] cycloaddition would need to contain the butenyl group. illinois.edu Iron-catalyzed [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or enols is one such method for creating polysubstituted naphthalenes. rsc.org
Cascade reactions, also known as domino reactions, involve a series of transformations in a single step, rapidly building molecular complexity. thieme-connect.comnih.gov These are highly efficient for synthesizing polycyclic systems like naphthalenes. thieme-connect.comacs.org
A cascade reaction for a butenylated naphthalene could start from an acyclic precursor containing the butenyl group. rsc.orgresearchgate.net For instance, a copper-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates can lead to substituted naphthalene amino esters. acs.org This process involves isomerization of the double bond, intramolecular C-C bond formation, and aromatization in a single step. acs.org
The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, which is a classic method for creating five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com While not a direct method for naphthalene synthesis, it is a key step in multi-step sequences. mdpi.comcore.ac.uk
A typical route involves the Dieckmann cyclization of a diester to form a tetralone (a dihydronaphthalenone). mdpi.com This tetralone intermediate can then be further modified, for example, by introducing the butenyl group via a Grignard reaction, followed by dehydration and aromatization to yield the substituted naphthalene. chemistrysteps.com
The Stobbe condensation is a related reaction that can also be used to build the carbon framework for the naphthalene ring. acs.orgwikipedia.org It involves the reaction of a diester, like diethyl succinate, with a ketone or aldehyde. wikipedia.orgchemistry-chemists.comresearchgate.net The product can then be cyclized to form a naphthalene derivative. chemistry-chemists.comnih.gov
Table 2: Summary of Naphthalene Ring Formation Strategies
| Synthetic Strategy | Description | Application to this compound Synthesis |
| Pericyclic and Annulation Reactions | Construction of the naphthalene ring from acyclic or monocyclic precursors through cycloaddition. thieme-connect.comillinois.edu | A [4+2] cycloaddition using a reactant containing the butenyl group, followed by aromatization. researchgate.net |
| Cascade and Intramolecular Cyclization | A series of bond-forming reactions in a single operation to build the naphthalene core. thieme-connect.comnih.gov | An acyclic precursor with a butenyl group undergoes a cascade of cyclizations. acs.orgrsc.org |
| Dieckmann-type Cyclization | Intramolecular condensation of a diester to form a cyclic β-keto ester, which is then converted to the naphthalene. wikipedia.orgmasterorganicchemistry.com | Cyclization to a tetralone, followed by introduction of the butenyl group and aromatization. mdpi.comchemistrysteps.com |
Functional Group Transformations for Butenyl Moiety Introduction
The synthesis of this compound and its analogs can be effectively achieved through strategic functional group transformations. These methods primarily involve the manipulation of precursor molecules to introduce the desired butenyl side chain with control over stereochemistry and regioselectivity.
A common and effective strategy for the synthesis of this compound involves the partial reduction of the corresponding alkyne, 1-(but-2-ynyl)naphthalene. This precursor can be synthesized through methods such as the Sonogashira coupling or alkylation of a naphthyl derivative with a suitable butynyl halide. Once the alkynyl naphthalene is obtained, its conversion to the alkene can be accomplished via reduction or isomerization.
Reduction of Internal Alkynes:
The stereoselective semi-hydrogenation of internal alkynes is a well-established method for the synthesis of cis-alkenes. The use of a poisoned catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the corresponding alkane. nih.govyoutube.comlscollege.ac.inlibretexts.org Lindlar's catalyst, typically composed of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, deactivates the most active catalytic sites, thus allowing for the selective reduction of the alkyne to the alkene. lscollege.ac.inlibretexts.orgvedantu.com The reaction proceeds via the syn-addition of hydrogen across the triple bond, resulting in the formation of the (Z)- or cis-isomer of the alkene. youtube.comlscollege.ac.inuci.edu
| Catalyst System | Key Features | Predominant Product Isomer |
| Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Heterogeneous, poisoned catalyst | (Z)-alkene (cis) nih.govlscollege.ac.inlibretexts.org |
| P-2 Nickel Catalyst (Ni(OAc)₂/NaBH₄/ethylenediamine) | Homogeneous, selective for alkynes | (Z)-alkene (cis) |
| Ruthenium Pincer Complex with Thiol | Homogeneous, controllable selectivity | (Z)-alkene (cis) in the presence of thiol nih.govacs.org |
| Sodium or Lithium in Liquid Ammonia | Dissolving metal reduction | (E)-alkene (trans) youtube.com |
Isomerization of Naphthalene Derivatives:
Isomerization of a suitably substituted naphthalene precursor can also yield this compound. Research has shown that palladium(II) complexes can effectively catalyze the isomerization of terminal alkenes to internal alkenes. For instance, the isomerization of 1-(but-1-en-2-yl)naphthalene has been achieved using a catalytic system of [(allyl)PdCl]₂, (o-tol)₃P, and AgOTf in dichloromethane (B109758) at room temperature. This reaction yielded a mixture of (E)- and (Z)-1-(but-2-en-1-yl)naphthalene. nih.gov
| Catalyst System | Solvent | Temperature | Time | Product | Yield | E:Z Ratio |
| [(allyl)PdCl]₂ (5 mol%), (o-tol)₃P (10 mol%), AgOTf (10 mol%) | CH₂Cl₂ | Room Temp. | 16 h | This compound | 99% | 2:1 |
This approach provides a direct route to the target compound from an isomeric precursor, with the ratio of stereoisomers being dependent on the specific catalytic system and reaction conditions employed.
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. apexmolecular.comnumberanalytics.combeilstein-journals.org Cross-metathesis (CM), in particular, offers a strategic approach for the elaboration of a side chain on the naphthalene nucleus to generate this compound. organic-chemistry.orgmdpi.comlibretexts.org
This would typically involve the reaction of an allyl-substituted naphthalene, such as 1-allylnaphthalene (B1330406), with a suitable olefin partner, like propylene, in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. apexmolecular.comorganic-chemistry.org The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal carbene catalyst, to exchange the alkylidene fragments between the two reacting olefins. apexmolecular.com
A potential synthetic route to this compound via cross-metathesis could involve the reaction of 1-allylnaphthalene with propylene. The selectivity of the cross-metathesis reaction can be influenced by the nature of the catalyst and the relative reactivity of the olefin substrates. organic-chemistry.org
| Catalyst | Common Name | Key Features |
| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs Catalyst, 1st Generation | Good activity for terminal olefins. |
| [RuCl₂(IMesH₂)(PCy₃)(CHPh)] | Grubbs Catalyst, 2nd Generation | Higher activity and broader substrate scope than 1st generation. frontiersin.org |
| [RuCl₂(IMesH₂)(CH-2-(i-PrO)C₆H₄)] | Hoveyda-Grubbs Catalyst, 2nd Generation | Increased stability and allows for catalyst recycling. frontiersin.org |
| [RuCl(PCy₃)(IMes)(=CHPh)]BF₄ | Stewart-Grubbs Catalyst | Effective for cross-metathesis of sterically hindered olefins. frontiersin.org |
While direct synthesis of this compound via cross-metathesis is plausible, the literature provides examples of analogous transformations. For instance, the synthesis of various n-alkyl arenes has been achieved through a one-pot tandem dehydrogenation/olefin metathesis/hydrogenation sequence. nih.govmit.edu Furthermore, the cross-metathesis of methallyl halides with various olefins has been successfully demonstrated using ruthenium-based catalysts, showcasing the utility of this method for installing functionalized alkenyl side chains. frontiersin.org
Reaction Chemistry and Mechanistic Investigations of 1 but 2 En 1 Yl Naphthalene
Reactivity of the Naphthalene (B1677914) Core Influenced by the Butenyl Substituent
The butenyl group, as an alkyl substituent, influences the reactivity of the naphthalene ring system. It acts as a weak electron-donating group, activating the ring towards electrophilic attack compared to unsubstituted naphthalene. This activation, coupled with the inherent reactivity differences between the positions on the naphthalene core, governs the regiochemical outcomes of various reactions.
Electrophilic Aromatic Substitution Regioselectivity and Kinetics
Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the 1-position (α-position) over the 2-position (β-position). This preference is due to the greater stabilization of the carbocation intermediate (Wheland intermediate or arenium ion) formed during α-attack. The intermediate for α-substitution has more resonance structures that preserve a complete benzene (B151609) ring, making it the kinetically favored pathway. stackexchange.comlibretexts.org
In 1-(but-2-en-1-yl)naphthalene, the butenyl group at the C1 position further directs incoming electrophiles. As an ortho-, para-directing activator, it enhances the reactivity of the C2, C4, and C8 positions on the same ring, as well as the C5 and C7 positions on the adjacent ring.
Kinetics : The electron-donating nature of the butenyl substituent increases the electron density of the naphthalene ring, leading to a faster reaction rate for EAS compared to naphthalene itself.
Regioselectivity : The primary sites of attack are the C4 (para) and C8 (ortho) positions. Substitution at the C4 position is often favored due to reduced steric hindrance compared to the C8 position, which is crowded by the peri-hydrogen. Attack at the second ring, primarily at the C5 position, is also possible under certain conditions. For many standard EAS reactions, the major product is the 1,4-disubstituted naphthalene derivative. pearson.com
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(But-2-en-1-yl)-4-nitronaphthalene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(but-2-en-1-yl)naphthalene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(But-2-en-1-yl)naphthalen-1-yl)ethan-1-one |
Oxidation and Reduction Pathways of the Naphthalene Ring
Transformations involving the oxidation or reduction of the naphthalene core must contend with the presence of the reactive butenyl side chain, raising issues of chemoselectivity.
Oxidation : Strong oxidizing agents, such as acidic potassium permanganate, can lead to the cleavage of the naphthalene ring, ultimately yielding phthalic acid derivatives. However, such harsh conditions would also likely oxidize the butenyl side chain. Milder, more selective oxidation methods are required to functionalize the ring while preserving the side chain. The reaction of naphthalene with hydroxyl radicals, for instance, leads to the formation of naphthols and naphthoquinones. researchgate.net For this compound, such reactions would be complex, with potential for attack at both the ring and the side chain.
Reduction : The naphthalene ring can be reduced via catalytic hydrogenation. Depending on the catalyst (e.g., Pd, Pt, Ni) and conditions (temperature, pressure), the reaction can yield either a tetralin derivative (one ring reduced) or a decalin derivative (both rings reduced). A significant challenge in the reduction of this compound is the concurrent reduction of the butenyl double bond. Achieving selective reduction of the aromatic core without saturating the side chain requires careful selection of catalysts and reaction parameters.
Reactivity of the Butenyl Side Chain
The butenyl side chain possesses a carbon-carbon double bond, which is a site of high electron density and the locus for a variety of addition and rearrangement reactions.
Olefin Functionalization Reactions (e.g., Hydroboration, Epoxidation, Halogenation, Diels-Alder)
The double bond of the butenyl group undergoes typical alkene reactions.
Hydroboration-Oxidation : This two-step process achieves the anti-Markovnikov addition of water across the double bond. Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and base would yield 3-(naphthalen-1-yl)butan-1-ol. The reaction proceeds with syn-stereochemistry.
Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene into an epoxide, forming 2-(2-(naphthalen-1-yl)ethyl)oxirane.
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in the formation of a vicinal dihalide, such as 1-(2,3-dibromobutyl)naphthalene.
Diels-Alder Reaction : The butenyl side chain can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. For example, reacting this compound with a diene like 1,3-butadiene (B125203) would form a new six-membered ring. The naphthalene moiety itself can act as the diene component, but this requires forcing conditions due to the high activation energy associated with disrupting the aromaticity of the system.
| Reaction Type | Typical Reagents | Resulting Functional Group/Product |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol (Anti-Markovnikov) |
| Epoxidation | m-CPBA | Epoxide (Oxirane) |
| Halogenation | Br₂ in CCl₄ | Vicinal Dibromide |
| Diels-Alder (as dienophile) | 1,3-Butadiene, heat | Cyclohexene (B86901) derivative |
Radical Processes Involving the Butenyl Group
The butenyl group is susceptible to radical reactions, particularly at the allylic positions. The C-H bonds adjacent to the double bond (at C1 and C4 of the butenyl chain) are weaker than typical alkyl C-H bonds. Abstraction of a hydrogen atom from one of these positions by a radical initiator (e.g., from AIBN) generates a resonance-stabilized allylic radical. uchicago.edu This intermediate can then participate in various radical processes, including radical polymerization or addition reactions. For instance, the reaction with radical species like the sulfate (B86663) radical-anion (SO₄⁻•) can lead to the formation of radical cations. rsc.org
Rearrangement Reactions (e.g., Allylic Rearrangements, Thermal Rearrangements, Retro-Ene Reactions)
The allylic nature of the side chain and its attachment to the bulky naphthalene group make it a candidate for several types of rearrangement reactions.
Allylic Rearrangements : Under acidic or thermal conditions, the butenyl group can undergo a uchicago.eduresearchgate.net-hydride shift, leading to the isomerization of the double bond. This could potentially convert this compound into its more thermodynamically stable conjugated isomer, 1-(but-1-en-1-yl)naphthalene.
Thermal Rearrangements : High-temperature pyrolysis of aromatic hydrocarbons can induce complex skeletal reorganizations. wikipedia.org While specific studies on this compound are scarce, analogous allylic systems are known to undergo cyclization or migration reactions at elevated temperatures. For example, some aryl-substituted cyclopropanes undergo thermal rearrangement to form naphthol derivatives. rsc.org The Claisen rearrangement of allyl aryl ethers is a well-known thermal process, and while this compound is not an ether, analogous carbon-based rearrangements are possible. scirp.orgmdpi.com
Retro-Ene Reactions : The ene reaction and its reverse, the retro-ene reaction, are pericyclic processes involving the transfer of an allylic hydrogen. For an intramolecular retro-ene reaction to occur, the molecule must adopt a quasi-six-membered ring transition state. This compound itself is not ideally structured for a simple intramolecular retro-ene reaction. However, it could participate in intermolecular ene reactions with a suitable "enophile."
Elucidation of Reaction Mechanisms in Synthesis and Transformation of this compound
The synthesis and subsequent transformations of this compound are governed by a series of complex and elegant reaction mechanisms. Detailed investigations, often employing a combination of experimental and computational methods, have shed light on the intricate pathways involved in metal-catalyzed formations and subsequent isomerizations of this alkenylnaphthalene.
Detailed Mechanistic Studies of Metal-Catalyzed Processes (e.g., Oxidative Addition, Reductive Elimination, Transmetalation, Insertion)
The construction of the C-C bond between the naphthalene core and the butenyl side chain is commonly achieved through palladium-catalyzed cross-coupling reactions. nih.gov A plausible and widely accepted mechanistic pathway for such a transformation, for instance, the reaction of a naphthyl halide with a butenyl organometallic reagent, involves a catalytic cycle centered on a palladium complex. This cycle is characterized by three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the naphthyl halide (e.g., 1-bromonaphthalene) to a low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. nih.gov Two primary mechanisms are considered for this step: a concerted, three-centered pathway and a more polar, nucleophilic displacement (or SNAr-like) pathway. chemrxiv.org The operative mechanism can be influenced by factors such as the nature of the halide, the ligand, and the coordination number of the palladium complex. chemrxiv.org For aryl halides, a concerted mechanism is often proposed. chemrxiv.org In this process, the palladium(0) species coordinates to the C-X bond, leading to a transition state where the bond is broken as new Pd-C and Pd-X bonds are formed, resulting in a square planar Pd(II) species with the naphthyl and halide ligands in a cis orientation.
Transmetalation: Following oxidative addition, the next crucial step is transmetalation. This involves the transfer of the butenyl group from another organometallic reagent (e.g., a butenyl Grignard reagent or a butenyl stannane) to the palladium(II) center. The halide ligand on the palladium complex is replaced by the butenyl group, yielding a diorganopalladium(II) intermediate, (butenyl)(naphthyl)palladium(II). This step regenerates the metal salt from the organometallic reagent.
Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination. In this intramolecular process, the two organic ligands (naphthyl and butenyl) couple, forming the C-C bond of this compound. umb.edu This step simultaneously reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state. For reductive elimination to occur, the two organic groups must be positioned cis to each other on the square planar complex. umb.edu If they are trans, a trans-to-cis isomerization must precede the elimination step. The reductive elimination process is believed to proceed through a nonpolar, three-centered transition state, leading to the final product with retention of stereochemistry at the carbon centers. umb.edu
| Mechanistic Step | Description | Key Intermediates | Change in Pd Oxidation State |
|---|---|---|---|
| Oxidative Addition | Reaction of a naphthyl halide with a Pd(0) complex to form a Pd(II) species. nih.gov | (Naphthyl)Pd(II)(X)L2 | 0 → +2 |
| Transmetalation | Transfer of a butenyl group from an organometallic reagent to the Pd(II) center. | (Naphthyl)(Butenyl)Pd(II)L2 | No change |
| Reductive Elimination | Coupling of the naphthyl and butenyl groups to form the final product and regenerate the Pd(0) catalyst. umb.edu | Pd(0)L2 | +2 → 0 |
Transition State Analysis for Thermal and Catalytic Reactions
Understanding the energetics and geometries of transition states is paramount for elucidating reaction mechanisms and predicting product outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states in both catalytic and thermal reactions involving alkenylnaphthalenes. nih.govresearchgate.net
For the palladium-catalyzed synthesis of this compound, DFT calculations can model the energy profiles of the oxidative addition, transmetalation, and reductive elimination steps. These studies can help determine the rate-limiting step of the catalytic cycle by identifying the transition state with the highest energy barrier. For instance, energy-resolved collision-induced dissociation experiments, coupled with DFT calculations, have been used to determine the energy barriers for reductive elimination from related palladium(II) complexes. nih.govdntb.gov.ua Such analyses provide quantitative insights into how ligand sterics and electronics, as well as the nature of the coupling partners, influence reaction rates.
In the context of thermal reactions, transition state analysis is crucial for understanding pericyclic processes like isomerizations. Computational models can map the potential energy surface of the molecule, identifying the transition state structures for processes such as hydrogen shifts and electrocyclizations. These calculations can predict whether a reaction will proceed and what the activation energy will be, corroborating experimental observations.
Isomerization Mechanisms within Alkenylnaphthalene Systems (e.g., Hydrogen Shifts, Electrocyclization)
Alkenylnaphthalene systems, including this compound, can undergo various isomerization reactions, primarily through mechanisms involving hydrogen shifts (sigmatropic rearrangements) and electrocyclization. These transformations can be induced thermally, photochemically, or through catalysis.
Hydrogen Shifts: Positional isomerization of the double bond within the butenyl side chain can occur via hydrogen shifts. A common mechanism involves a nih.govmasterorganicchemistry.com-hydrogen shift, which would convert the but-2-en-1-yl group into a but-1-en-1-yl or but-1-en-2-yl group. However, thermal, uncatalyzed nih.govmasterorganicchemistry.com-suprafacial hydrogen shifts are symmetry-forbidden by the Woodward-Hoffmann rules and are generally associated with high activation barriers. Catalytic pathways, often involving transition metal hydrides, can facilitate these isomerizations under milder conditions. nih.gov For example, a catalyst can add a hydride to the double bond, and a subsequent elimination of the hydride from a different position can result in double bond migration. Dual catalyst systems have also been developed that can promote contra-thermodynamic positional alkene isomerization, converting more stable internal alkenes to less stable terminal alkenes. nih.gov
Electrocyclization: The butenylnaphthalene system contains a conjugated π-system that can potentially undergo electrocyclic reactions. Specifically, the this compound isomer, if it were to first isomerize to a 1-(buta-1,3-dien-1-yl)naphthalene structure, could undergo a 6π-electrocyclization. This intramolecular, pericyclic reaction would involve the formation of a new sigma bond between the terminal carbon of the butadiene moiety and the C2 position of the naphthalene ring, leading to a tricyclic, dihydrophenanthrene-type structure. Such reactions are stereospecific and their outcomes (conrotatory vs. disrotatory ring closure) are dictated by the Woodward-Hoffmann rules, depending on whether the reaction is induced thermally or photochemically. masterorganicchemistry.com The photocyclization of related 1-aryl-1,3-butadienes has been studied and demonstrates the feasibility of such ring-closing reactions. researchgate.net
| Isomerization Type | Description | Key Features | Typical Conditions |
|---|---|---|---|
| Hydrogen Shift | Migration of the double bond within the butenyl side chain. | Can be catalyzed by transition metals. nih.gov May lead to a mixture of alkene regioisomers. | Thermal or catalytic |
| Electrocyclization | Intramolecular ring formation involving the π-system of the butenyl chain and the naphthalene ring. masterorganicchemistry.com | Requires prior isomerization to a conjugated diene system. Stereospecific outcome depends on conditions. researchgate.net | Thermal or photochemical |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. For 1-(But-2-en-1-yl)naphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous elucidation of its constitution and stereochemistry.
¹H and ¹³C NMR for Comprehensive Structural Assignment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic protons of the butenyl side chain. The seven protons of the naphthalene ring will resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. The chemical shifts will be influenced by the substitution pattern and the anisotropic effects of the aromatic system. The benzylic protons of the butenyl chain, being adjacent to the naphthalene ring, are expected to appear at a downfield-shifted position compared to typical allylic protons. The olefinic protons will resonate in the characteristic alkene region, and the terminal methyl protons will appear in the upfield region.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The ten carbon atoms of the naphthalene ring will produce signals in the aromatic region (δ 120-140 ppm), with the quaternary carbons appearing as weaker signals. The chemical shifts of the butenyl side chain carbons will be characteristic of their respective environments (sp³-hybridized benzylic, sp²-hybridized olefinic, and sp³-hybridized methyl carbons).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in experimental conditions)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Naphthyl-H | 7.0 - 8.5 | m |
| Benzylic-CH₂ | ~3.6 - 3.8 | d |
| Olefinic-CH | 5.5 - 5.8 | m |
| Olefinic-CH | 5.4 - 5.7 | m |
| Methyl-CH₃ | ~1.7 - 1.9 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary in experimental conditions)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Naphthyl-C (quaternary) | 130 - 140 |
| Naphthyl-CH | 120 - 130 |
| Benzylic-CH₂ | ~35 - 40 |
| Olefinic-CH | 125 - 135 |
| Methyl-CH₃ | ~15 - 20 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the spin-spin coupling network between adjacent protons. This would be crucial for tracing the connectivity within the butenyl chain (from the methyl group to the olefinic protons and to the benzylic protons) and for assigning the coupled protons within the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the signal for the benzylic protons in the ¹H spectrum would show a cross-peak with the signal for the benzylic carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations between the benzylic protons and the carbons of the naphthalene ring would confirm the attachment point of the butenyl side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This technique would be invaluable for determining the preferred conformation of the butenyl side chain relative to the naphthalene ring and for confirming the stereochemistry (E/Z) of the double bond.
Dynamic NMR Studies for Conformational Analysis
The butenyl side chain in this compound possesses rotational freedom around the single bonds. At room temperature, the rotation around the C-C single bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, at lower temperatures, this rotation may become slow enough to allow for the observation of distinct conformers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide valuable information about the energy barriers to rotation and the relative populations of different conformers. This would offer insights into the conformational landscape and the steric interactions between the side chain and the bulky naphthalene moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Assignment of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations of the naphthalene ring would appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butenyl side chain would be observed in the 3000-2850 cm⁻¹ range. The C=C stretching vibration of the alkene group is expected to produce a band around 1650-1600 cm⁻¹, which might be of variable intensity in the IR spectrum but is generally strong in the Raman spectrum. The out-of-plane C-H bending vibrations of the substituted naphthalene ring, appearing in the 900-650 cm⁻¹ region, are often characteristic of the substitution pattern.
Table 3: Predicted Characteristic Infrared and Raman Frequencies for this compound (Note: These are estimated values and may vary in experimental conditions)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Medium |
| C=C Stretch (alkene) | 1650 - 1600 | Variable | Strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong | Strong |
| C-H Bend (alkene) | 1000 - 650 | Strong | Weak |
| C-H Bend (aromatic) | 900 - 650 | Strong | Medium |
Analysis of Aromatic and Alkenyl Vibrational Modes
The vibrational spectrum of the naphthalene moiety itself is complex, with numerous in-plane and out-of-plane bending and stretching modes. The substitution of the butenyl group at the 1-position will alter the symmetry of the naphthalene ring, leading to changes in the number and frequencies of the observed vibrational bands compared to unsubstituted naphthalene. The analysis of these aromatic vibrational modes can provide further confirmation of the substitution pattern.
The vibrational modes of the alkenyl group are also of significant diagnostic value. The C=C stretching frequency can be influenced by conjugation and substitution. The out-of-plane C-H bending vibrations of the double bond are particularly useful for determining the stereochemistry (E or Z isomer). For a trans (E) double bond, a strong band is typically observed around 965 cm⁻¹, while a cis (Z) double bond shows a characteristic band around 700 cm⁻¹. Therefore, the presence or absence of a strong band in the 960-970 cm⁻¹ region in the IR spectrum would be a key indicator of the stereochemistry of the butenyl side chain.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an essential analytical technique for probing the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the electronic transitions within the molecule.
Electronic Transitions and Conjugation Effects of the Butenyl Group
The electronic spectrum of this compound is dominated by the chromophore of the naphthalene ring system. Naphthalene itself exhibits strong absorption bands in the ultraviolet region due to π → π* transitions. msu.edu These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. The spectrum of naphthalene typically shows several bands, often with vibrational fine structure. msu.eduresearchgate.net
The introduction of a but-2-en-1-yl group at the C-1 position of the naphthalene ring extends the conjugated π-electron system. The double bond within the butenyl group can align to overlap with the π-system of the naphthalene core. frontiersin.orgacs.org This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org
This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. msu.edu Each additional double bond in a conjugated system contributes to this shift, moving the absorption closer to, or into, the visible region of the spectrum. msu.edu The butenyl substituent acts as an auxochrome that modifies the chromophore's absorption characteristics.
The primary electronic transitions expected for this compound are summarized in the table below.
| Transition Type | Involved Orbitals | Region | Description |
| π → π | Bonding π to anti-bonding π | UV Region (~220-350 nm) | These are high-intensity absorptions characteristic of aromatic and conjugated systems. The extended conjugation from the butenyl group is expected to shift these bands to longer wavelengths compared to naphthalene. msu.edu |
| n → π | Non-bonding n to anti-bonding π | UV Region | These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions and may be obscured by them. msu.edu |
The fluorescence emission spectrum, if the compound is fluorescent, would also be influenced by the extended conjugation. Typically, the emission wavelength would also be red-shifted relative to naphthalene, consistent with the stabilization of the first excited state.
Solvatochromic Behavior in Different Solvents
Solvatochromism is the phenomenon where the position of a compound's absorption or emission band changes with the polarity of the solvent. wikipedia.orgresearchgate.net This effect is most pronounced in "push-pull" systems, where an electron-donating group and an electron-withdrawing group are attached to a conjugated system, creating a large change in dipole moment upon electronic excitation.
This compound does not fit the classic definition of a push-pull system, as the butenyl group is primarily a weakly electron-donating group through hyperconjugation and induction, rather than a strong donor or acceptor. The naphthalene ring itself is largely nonpolar. Therefore, strong solvatochromism is not anticipated for this compound.
However, minor spectral shifts can still occur when changing solvents. The stability of both the ground state and the excited state of the molecule can be influenced by the dielectric constant and hydrogen bonding capabilities of the solvent. wikipedia.orgresearchgate.net For instance, polar solvents might slightly stabilize the π* excited state more than the ground state, leading to a small bathochromic (red) shift in the absorption spectrum. Conversely, if the ground state is stabilized more effectively, a hypsochromic (blue) shift could be observed. researchgate.net Studies on other naphthalene derivatives have shown that solvent polarity can influence UV absorption spectra, suggesting that subtle solvatochromic effects are possible. researchgate.netbeilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. shimadzu.com For this compound, with a molecular formula of C₁₄H₁₄, the exact mass can be calculated and compared to the experimental value obtained from HRMS, typically with an accuracy in the parts-per-million (ppm) range.
The molecular ion (M⁺˙) peak in the mass spectrum would correspond to the entire molecule having lost one electron. msu.edu In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecular ion. Analyzing this fragmentation pattern provides crucial information for structural elucidation. msu.edu The fragmentation of this compound is expected to be dictated by the stability of the resulting fragments, particularly the formation of stable carbocations and radicals.
A key fragmentation pathway would involve the cleavage of the bond between the naphthalene ring and the butenyl side chain. Due to the allylic nature of the C-C bond, cleavage can readily occur, leading to two primary fragmentation patterns:
Formation of a Naphthylmethyl Cation : Loss of a butenyl radical (•C₄H₇) would generate a highly stable naphthylmethyl-type cation.
Formation of a Butenyl Cation : Loss of a naphthyl radical would result in the formation of a stable allylic cation (C₄H₇⁺). However, the tropylium-like naphthylmethyl cation is generally more stable and thus a more likely major fragment.
Another significant fragmentation pathway involves a McLafferty-type rearrangement if the geometry is favorable, or other complex rearrangements followed by the loss of neutral molecules like ethylene.
The table below outlines the predicted key ions in the HRMS spectrum of this compound.
| m/z (Nominal) | Calculated Exact Mass | Possible Formula | Identity of Fragment |
| 182 | 182.1096 | [C₁₄H₁₄]⁺˙ | Molecular Ion (M⁺˙) |
| 141 | 141.0704 | [C₁₁H₉]⁺ | [M - C₃H₅]⁺˙ (Loss of allyl radical) |
| 128 | 128.0626 | [C₁₀H₈]⁺˙ | [M - C₄H₆]⁺˙ (Loss of butadiene via rearrangement) |
| 115 | 115.0548 | [C₉H₇]⁺ | [M - C₄H₇ - C₂H₂]⁺ (Further fragmentation) |
| 55 | 55.0548 | [C₄H₇]⁺ | Butenyl cation |
Based on the comprehensive search for "this compound," it has become evident that specific computational and theoretical studies on this exact molecule are not available in the public domain. The search results yielded information on related but distinct compounds, such as other naphthalene derivatives or molecules with similar functional groups. For instance, studies were found for (E)-1-(But-1-en-1-yl)naphthalene, 2-[(But-2-en-1-yl)oxy]naphthalene, and various other substituted naphthalenes. nih.govresearchgate.netresearchgate.netnih.gov
General methodologies like Density Functional Theory (DFT), Hartree-Fock (HF), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (HOMO-LUMO) analysis have been extensively applied to naphthalene and its derivatives, providing a framework for how such studies might be conducted. samipubco.comajol.infonih.govworldwidejournals.comresearchgate.netwikipedia.org Similarly, research on reaction mechanisms and thermochemistry exists for the broader class of alkylnaphthalenes. rsc.orgacs.orgwiley-vch.demdpi.com
Therefore, the requested article cannot be generated at this time due to the lack of specific scientific literature on "this compound."
Computational and Theoretical Investigations of 1 but 2 En 1 Yl Naphthalene
Simulation of Reaction Pathways and Transition States
Reaction Path Sampling and Intrinsic Reaction Coordinate (IRC) Calculations
The study of chemical reactions at a fundamental level involves mapping the potential energy surface (PES) that governs the transformation from reactants to products. A crucial element in this mapping is the transition state (TS), which represents the highest energy point along the most efficient reaction pathway.
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the minimum energy reaction pathway (MERP) from a transition state down to the corresponding reactants and products. uni-muenchen.descm.com This calculation verifies that a located transition state indeed connects the intended chemical species. uni-muenchen.de The IRC is defined as the steepest descent path in mass-weighted Cartesian coordinates, essentially modeling the path a molecule would take with zero kinetic energy. scm.commissouri.edu
An IRC calculation typically proceeds as follows:
Locate the Transition State: First, a transition state geometry must be optimized.
Frequency Calculation: A frequency calculation is performed to confirm the geometry is a true first-order saddle point, characterized by having exactly one imaginary frequency. uni-muenchen.de
Path Following: Starting from the TS geometry, the IRC algorithm follows the path in both forward and reverse directions, generating a series of points along the reaction coordinate. scm.comfaccts.de
For a hypothetical reaction involving 1-(but-2-en-1-yl)naphthalene, such as an isomerization or addition reaction, IRC calculations would be indispensable for confirming the calculated transition state and understanding the precise geometric changes that occur throughout the reaction.
Table 1: Key Aspects of Intrinsic Reaction Coordinate (IRC) Calculations
| Feature | Description |
| Purpose | To map the minimum energy pathway connecting a transition state with its reactants and products. missouri.edu |
| Starting Point | An optimized transition state structure. scm.com |
| Methodology | Follows the steepest descent path on the potential energy surface in mass-weighted coordinates. scm.com |
| Outcome | A series of molecular geometries and their corresponding energies that describe the reaction path. faccts.demdpi.com |
| Verification | Confirms the connection between reactants, transition state, and products. uni-muenchen.de |
Ab Initio Molecular Dynamics for Dynamic Reaction Behavior
While IRC calculations describe a static, zero-kinetic-energy path, real chemical reactions are dynamic processes influenced by temperature and molecular velocity. Ab initio molecular dynamics (AIMD) is a simulation method that models the real-time evolution of a molecular system. wikipedia.org
In AIMD, the forces acting on each atom are calculated "on the fly" directly from the electronic structure using quantum mechanical methods like Density Functional Theory (DFT) at each time step of the simulation. wikipedia.orguzh.ch By solving Newton's equations of motion, AIMD generates a trajectory that describes how the positions and velocities of the atoms change over time. wikipedia.org This approach allows for the exploration of the potential energy surface, the breaking and forming of chemical bonds, and the influence of thermal energy on reaction pathways. wikipedia.orgaps.org
For this compound, an AIMD simulation could reveal:
The dynamic stability of different conformers.
How the butenyl side chain moves and interacts with the naphthalene (B1677914) ring system at various temperatures.
The actual reaction pathways favored under realistic conditions, which can sometimes deviate from the static minimum energy path (the IRC).
Photophysical Property Predictions
Time-Dependent Density Functional Theory (TD-DFT) for Optical Spectra and Excited States
Understanding how a molecule interacts with light is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. mpg.deresearchgate.net It is an extension of ground-state DFT used to predict properties like UV-visible absorption spectra. mpg.deuci.edu
TD-DFT calculates the electronic transition energies (the energy required to promote an electron to a higher energy orbital) and the oscillator strengths, which determine the intensity of the corresponding spectral peaks. researchgate.net By simulating these properties, one can predict the absorption spectrum of a molecule. aps.org
A TD-DFT study of this compound would involve:
Optimizing the ground-state geometry of the molecule.
Performing a TD-DFT calculation to obtain the energies of various excited states and the probabilities of transitioning to them.
Simulating the UV-visible spectrum based on these results.
While specific data for this compound is not available, studies on related naphthalene derivatives demonstrate that TD-DFT can accurately predict their optical properties, including absorption and emission spectra, by selecting appropriate functionals and basis sets. acs.org
Table 2: Typical Output of a TD-DFT Calculation for Photophysical Properties
| Parameter | Description |
| Excitation Energy (eV) | The energy difference between the ground state and an excited state. |
| Wavelength (nm) | The wavelength of light corresponding to the excitation energy. |
| Oscillator Strength (f) | A dimensionless quantity that represents the intensity of an electronic transition. |
| Major Orbital Contributions | The specific molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). |
Intermolecular Interactions and Surface Science Studies
Adsorption Mechanisms on Solid Surfaces (e.g., Si(001) for related systems)
The interaction of molecules with solid surfaces is fundamental to catalysis, sensor technology, and nanoelectronics. Computational methods can model the adsorption of a molecule like this compound onto a surface, such as silicon, to understand the binding mechanism and energy.
Molecular dynamics (MD) simulations and static DFT calculations are often used to investigate these interactions. These studies can determine:
The most stable adsorption geometries.
The adsorption energy, indicating the strength of the interaction.
The nature of the binding forces (e.g., van der Waals forces, covalent bonds). nih.gov
The orientation of the molecule on the surface. uthm.edu.my
For example, studies on the adsorption of naphthalene and its derivatives on various surfaces like clay minerals and polymers show that interactions are governed by a combination of electrostatic and van der Waals forces. nih.govnih.gov The orientation and packing density of the adsorbed molecules are highly dependent on the specific functional groups on the molecule and the chemistry of the substrate. mit.edu A computational study of this compound on a surface like Si(001) would likely focus on the role of the π-system of the naphthalene core and the reactivity of the butenyl side chain in the binding process.
Structure Reactivity/property Relationships and Design Principles
Impact of the Butenyl Substituent on Naphthalene (B1677914) Ring Reactivity
The butenyl substituent, an alkyl group, generally acts as an electron-donating group through an inductive effect. libretexts.org This electron donation increases the electron density of the naphthalene ring, making it more nucleophilic and thus more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. libretexts.orglibretexts.org The presence of the double bond in the butenyl chain also introduces additional reaction pathways, such as oxidation or reduction, that are not available to simple alkylnaphthalenes. For instance, the double bond can be oxidized to form corresponding epoxides or diols, while the naphthalene ring can be oxidized to naphthoquinones. Conversely, hydrogenation can saturate the double bond to yield 1-butylnaphthalene.
The reactivity of the naphthalene ring is also influenced by the position of the substituent. The 1-position (alpha-position) is generally more reactive towards substitution than the 2-position (beta-position). uomustansiriyah.edu.iq This is because the carbocation intermediate formed during electrophilic attack at the alpha-position is more stabilized by resonance, with more contributing structures that preserve the aromaticity of one of the rings. uomustansiriyah.edu.iq Therefore, the butenyl group at the 1-position further activates this already more reactive site.
Regioselectivity Patterns in Derivatization and Functionalization
The directing effect of the butenyl substituent governs the regioselectivity of further functionalization on the naphthalene ring. As an activating, ortho-, para-directing group, the butenyl substituent will preferentially direct incoming electrophiles to the ortho (2- and 8-) and para (4- and 5-) positions. libretexts.org However, steric hindrance from the butenyl group at the 1-position can influence the distribution of the products. The 4- and 5-positions are generally favored over the more sterically hindered 2- and 8-positions.
The specific reaction conditions and the nature of the electrophile can also play a crucial role in determining the regiochemical outcome. For instance, in Friedel-Crafts alkylation, a common method for introducing alkyl groups, poor regioselectivity can be a challenge, leading to a mixture of substituted products. More controlled methods, such as cross-coupling reactions, can offer higher regioselectivity. The functionalization is not limited to the aromatic ring; the double bond in the butenyl side chain also presents a site for regioselective reactions, such as hydroboration-oxidation, which would lead to the formation of an alcohol at the less substituted carbon.
Stereoelectronic Effects of the Butenyl Moiety on Overall Molecular Behavior
Stereoelectronic effects, which encompass the influence of orbital overlap and molecular geometry on reactivity, are critical in understanding the behavior of 1-(but-2-en-1-yl)naphthalene. wikipedia.org The spatial orientation of the butenyl group relative to the naphthalene ring system can impact the accessibility of different reaction sites and the stability of transition states. researchgate.netpharmacy180.com
The conformation of the butenyl chain, particularly the dihedral angle between the double bond and the naphthalene ring, will affect the extent of conjugation and hyperconjugation. basna.ir These interactions can influence the electronic properties of the molecule and its reactivity. basna.ir For example, specific conformations might be required to achieve optimal orbital overlap for certain reactions, and the energy barrier to attain such conformations will affect the reaction rate. pharmacy180.com The gauche effect, a stereoelectronic phenomenon, can also influence the preferred conformation of the butenyl chain, which in turn can impact its reactivity. wikipedia.org
Rational Design of this compound Derivatives with Tailored Reactivity or Specific Properties
The principles of structure-reactivity relationships and stereoelectronics provide a foundation for the rational design of this compound derivatives with desired characteristics. researchgate.netresearchgate.net By strategically modifying the butenyl chain or introducing other functional groups onto the naphthalene ring, it is possible to fine-tune the molecule's properties for specific applications.
For instance, introducing electron-withdrawing groups onto the naphthalene ring can decrease its reactivity towards electrophiles and alter its electronic properties, which could be useful in the design of materials with specific optical or electronic characteristics. libretexts.orglibretexts.org Conversely, the introduction of additional electron-donating groups can further enhance reactivity. libretexts.orglibretexts.org
Interactive Data Table: Properties of Naphthalene and a Related Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Naphthalene | C10H8 | 128.17 | 3.3 |
| (E)-1-(But-1-en-1-yl)naphthalene | C14H14 | 182.26 | 4.9 |
Note: Data for (E)-1-(But-1-en-1-yl)naphthalene is provided as a close structural analog to this compound. XLogP3 is a computed measure of lipophilicity. nih.gov
Future Research Directions and Advanced Academic Applications
Development of Highly Efficient and Regioselective Synthesis Methods for 1-(But-2-en-1-yl)naphthalene
The creation of this compound with high purity and yield is foundational for its further study and application. Future research will likely focus on developing synthetic routes that are not only efficient but also highly regioselective, ensuring the butenyl group attaches specifically at the C1 position of the naphthalene (B1677914) ring.
Current Challenges and Future Approaches:
Regioselectivity is a critical challenge in the synthesis of substituted naphthalenes. numberanalytics.com Direct functionalization often yields a mixture of isomers (e.g., C1 vs. C2 substitution), which are difficult and costly to separate. Advanced synthetic strategies are required to overcome this.
Palladium-Catalyzed Cross-Coupling Reactions: Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high precision. numberanalytics.com Future work could optimize Suzuki, Heck, or Stille coupling reactions between a 1-functionalized naphthalene (e.g., 1-bromonaphthalene (B1665260) or naphthalene-1-boronic acid) and a corresponding butenyl partner. The development of specialized ligands that can control the regioselectivity of such reactions is a key area of research. numberanalytics.com For instance, Pd(II)-catalyzed hydroarylation of terminal alkynes presents a promising method for creating allylic systems with high regioselectivity. rsc.org
Directed C-H Functionalization: Another advanced approach involves the use of directing groups. acs.orgrsc.org A directing group temporarily installed on the naphthalene core can guide a metal catalyst to functionalize a specific C-H bond, in this case, at the C1 position. acs.org Subsequent removal of the directing group would yield the desired product. Research into transient or easily removable directing groups is a significant trend that could be applied here. acs.org
Hydroalkenylation Methods: Direct addition of a naphthalene C-H bond across a diene, such as butadiene, represents a highly atom-economical approach. Palladium-catalyzed hydroesterification of alkenylphenols has shown high yields and regioselectivity, a principle that could be adapted for the synthesis of alkenylnaphthalenes. organic-chemistry.org
The table below summarizes potential regioselective synthesis strategies.
| Synthesis Strategy | Catalyst/Reagent Example | Key Advantage | Research Focus |
| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ with specialized ligands | High functional group tolerance | Development of ligands to enhance regioselectivity and efficiency. numberanalytics.com |
| Directed C-H Functionalization | Rhodium or Palladium complexes | Precise control over substitution position | Design of novel, easily removable directing groups. acs.org |
| Direct Hydroalkenylation | PdCl₂(PPh₃)₂ | High atom economy | Optimization of reaction conditions and catalyst systems for naphthalene. rsc.org |
Exploration of Novel Catalytic Transformations Utilizing the Butenyl Moiety
The butenyl group in this compound is not merely a structural component; it is a reactive handle ripe for a variety of catalytic transformations. The double bond and the allylic C-H bonds are key sites for functionalization, allowing the molecule to serve as a versatile building block for more complex structures.
Future research can explore several catalytic pathways:
Metathesis Reactions: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could be used to couple this compound with other alkenes, leading to the synthesis of novel, long-chain substituted naphthalenes with potential applications in polymer and materials science.
Asymmetric Catalysis: The alkene can be a substrate for asymmetric hydrogenation, dihydroxylation, or epoxidation. These reactions, employing chiral catalysts, would produce enantiomerically pure compounds, which are of high value in medicinal chemistry and as chiral ligands themselves.
Hydrofunctionalization Reactions: Catalytic addition of various groups across the double bond, such as in hydroformylation (addition of H and CHO), hydroamination (addition of H and NR₂), or hydroboration (addition of H and BR₂), would introduce new functional groups. These transformations provide pathways to a diverse range of derivatives, including aldehydes, amines, and alcohols, from a single starting material.
Allylic C-H Functionalization: The C-H bonds adjacent to the double bond are activated and can be targeted for selective functionalization. nih.gov Palladium-catalyzed allylic C-H activation is a powerful tool for forming new C-C or C-heteroatom bonds, enabling the direct modification of the butenyl chain.
Integration of this compound into Advanced Functional Materials
The unique electronic properties of the naphthalene core combined with the processability and potential for polymerization offered by the butenyl chain make this compound an attractive candidate for advanced functional materials. rsc.org
Organic Semiconductors: Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ulb.ac.bevu.lt The performance of these materials is highly dependent on their molecular structure and intermolecular packing in the solid state. ulb.ac.be The butenyl group could be used to tune these packing arrangements, potentially leading to materials with enhanced charge carrier mobility. sigmaaldrich.com Furthermore, the butenyl group can serve as a reactive site for polymerization, creating well-defined naphthalene-containing polymers for use in flexible and printable electronics.
Optoelectronic Devices: Materials that interact with light are central to optoelectronics. ftmc.lt Naphthalene derivatives are known to be fluorescent. The butenyl chain could be modified with other chromophores or electronically active groups to create materials with tailored absorption and emission properties for use in sensors, organic solar cells, or as emitters in OLEDs. The ability to tune the electronic properties, such as the HOMO and LUMO energy levels, by modifying the side chain is a key strategy in designing materials for optimal device performance. sigmaaldrich.com
Computational Design and Predictive Modeling for New Alkenylnaphthalene Analogues
Computational chemistry offers powerful tools to accelerate the discovery and design of new molecules with desired properties, reducing the need for time-consuming and expensive trial-and-error synthesis. rsc.orgorganic-chemistry.orgresearchgate.net
Predicting Reactivity and Regioselectivity: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the most likely sites of reaction on a molecule. nih.govnih.gov For instance, computational studies can help identify the most reactive carbon on the naphthalene ring for substitution, guiding the design of regioselective syntheses. nih.gov Such models can also predict the outcome of catalytic transformations on the butenyl group.
Designing Functional Materials: Predictive modeling can be used to forecast the electronic and optical properties of new alkenylnaphthalene analogues. mit.eduacs.org By simulating properties like the HOMO/LUMO gap, charge transport characteristics, and absorption spectra, researchers can screen potential candidates for organic electronics applications in silico before committing to their synthesis. arxiv.org This computational pre-screening allows for a more rational design of materials with optimized performance for specific devices. Machine learning models, trained on data from known polycyclic aromatic hydrocarbons, can further enhance the speed and accuracy of these predictions. arxiv.org
The integration of computational design with synthetic chemistry represents a modern, efficient workflow for developing the next generation of materials based on the alkenylnaphthalene scaffold. ulb.ac.be
Q & A
Q. What experimental approaches are recommended for determining the crystal structure of 1-(But-2-en-1-yl)naphthalene?
- Methodological Answer : The SHELX system (e.g., SHELXS, SHELXD, SHELXL) is widely used for small-molecule crystallography due to its robustness in handling intensity data and refinement . For structural determination:
Data Collection : Use high-resolution X-ray diffraction data (preferably < 1.0 Å resolution) to resolve the butenyl side chain’s conformation.
Phase Solution : Employ direct methods (SHELXS) for initial phase estimation.
Refinement : Apply SHELXL with anisotropic displacement parameters for non-hydrogen atoms.
- Validation : Cross-check torsion angles and bond distances against similar naphthalene derivatives in the Cambridge Structural Database.
Q. How can researchers systematically identify toxicological data for this compound analogs?
Search Strategy : Use databases (PubMed, TOXCENTER) with terms like “naphthalene derivatives”, “toxicokinetics”, and “inhalation exposure”.
Inclusion Criteria : Filter studies by species (mammals), routes (oral/inhalation), and systemic effects (hepatic, respiratory) as defined in Table B-1 .
Bias Assessment : Apply risk-of-bias questionnaires (Table C-6/C-7) to prioritize high-confidence studies .
Advanced Research Questions
Q. How can contradictions in toxicological data for naphthalene derivatives be resolved?
- Methodological Answer : Conduct a weight-of-evidence analysis :
Data Triangulation : Compare results across species (e.g., rodent vs. human cell lines) and exposure durations .
Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to explain species-specific toxicity .
Confidence Grading : Classify studies as High/Moderate/Low confidence based on methodology (e.g., randomization, dose reporting) .
Q. What advanced techniques quantify volatile emissions of this compound from environmental matrices?
- Methodological Answer : Adapt non-invasive headspace sampling protocols :
Q. Experimental Design :
- Use gas chromatography-mass spectrometry (GC-MS) with Tenax® TA sorbent tubes.
- Measure emissions at controlled temperatures (e.g., 17°C vs. 21°C) to assess temperature dependence.
Data Modeling : Calculate emission rates (µg/m³/hr) and extrapolate to enclosed environments using Fick’s law of diffusion .
Q. How can environmental degradation pathways of this compound be characterized?
- Methodological Answer : Apply structure-activity relationship (SAR) models :
Photolysis Studies : Exclude UV-Vis spectra of the butenyl group to predict reactivity under sunlight.
Biodegradation Assays : Use OECD 301F (manometric respirometry) to assess microbial degradation in soil/water matrices .
Degradation Byproducts : Identify metabolites (e.g., epoxides) via high-resolution LC-MS/MS.
Data Analysis & Validation
Q. What statistical methods are suitable for dose-response modeling of naphthalene derivatives?
- Methodological Answer : Use benchmark dose (BMD) modeling :
Data Preparation : Aggregate dose-response data from oral/inhalation studies (Table C-2) .
Model Selection : Apply Akaike’s Information Criterion (AIC) to choose between log-logistic or Hill models.
Uncertainty Analysis : Report 95% confidence intervals for BMDL (lower bound) and BMDU (upper bound) .
Q. How should researchers address gaps in mechanistic data for this compound toxicity?
- Methodological Answer : Implement adverse outcome pathways (AOPs) :
Key Events : Map molecular initiating events (e.g., DNA adduct formation) to organ-level effects (e.g., pulmonary edema) .
In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict binding affinity for aryl hydrocarbon receptors.
Experimental Design Considerations
Q. What controls are essential in in vitro assays assessing genotoxicity of naphthalene derivatives?
- Methodological Answer : Include:
Positive Controls : Benzo[a]pyrene (for CYP1A1 activation) and methyl methanesulfonate (for direct DNA damage).
Solvent Controls : Test DMSO/ethanol vehicle effects at all concentrations.
Metabolic Activation : Use S9 liver fractions to mimic in vivo metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
